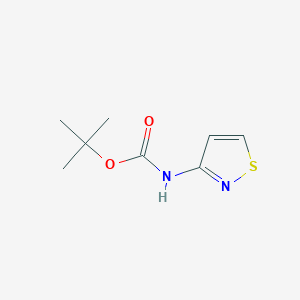

Tert-butyl isothiazol-3-ylcarbamate

CAS No.: 72592-18-8

Cat. No.: VC2724294

Molecular Formula: C8H12N2O2S

Molecular Weight: 200.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72592-18-8 |

|---|---|

| Molecular Formula | C8H12N2O2S |

| Molecular Weight | 200.26 g/mol |

| IUPAC Name | tert-butyl N-(1,2-thiazol-3-yl)carbamate |

| Standard InChI | InChI=1S/C8H12N2O2S/c1-8(2,3)12-7(11)9-6-4-5-13-10-6/h4-5H,1-3H3,(H,9,10,11) |

| Standard InChI Key | JDQPAFHESRAVIQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=NSC=C1 |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=NSC=C1 |

Introduction

Tert-butyl isothiazol-3-ylcarbamate is a small organic molecule that belongs to the class of carbamates, which are widely studied for their diverse applications in medicinal chemistry and material science. This compound features an isothiazole ring, a tert-butyl group, and a carbamate functional group, contributing to its unique chemical and biological properties.

Synthesis

Tert-butyl isothiazol-3-ylcarbamate can be synthesized through reactions involving isothiazole derivatives and tert-butyl carbamates. Common methods include:

-

Carbamoylation Reaction: Reacting an isothiazole amine derivative with tert-butyl chloroformate in the presence of a base.

-

Coupling Reactions: Using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance reaction efficiency .

Biological Activity

Carbamates, including tert-butyl isothiazol-3-ylcarbamate, are often explored for their pharmacological potential due to their ability to interact with biological targets such as enzymes and receptors.

Potential Applications

-

Anti-inflammatory Activity:

-

Antimicrobial Activity:

-

Drug Development:

-

The carbamate moiety is frequently employed in prodrug design to improve drug stability and delivery.

-

Mechanism of Action

The biological activity of tert-butyl isothiazol-3-ylcarbamate likely involves:

-

Covalent interactions with active sites of enzymes due to the electrophilic nature of the carbamate group.

-

Modulation of oxidative stress pathways via the sulfur atom in the isothiazole ring.

Toxicity and Safety Profile

While specific toxicity data for tert-butyl isothiazol-3-ylcarbamate is unavailable, general considerations include:

-

Carbamates may inhibit acetylcholinesterase at high doses, leading to neurotoxic effects.

-

Proper handling and storage conditions are required to prevent degradation or hazardous exposure.

Research Outlook

Tert-butyl isothiazol-3-ylcarbamate represents a promising scaffold for further exploration in medicinal chemistry due to its structural versatility and potential bioactivity. Future studies should focus on:

-

Detailed pharmacokinetics and pharmacodynamics.

-

Structural optimization for targeted biological applications.

-

Comprehensive toxicity profiling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume